molecular formula C26H23FN2O5S B2487107 N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866808-79-9

N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2487107
CAS RN: 866808-79-9
M. Wt: 494.54
InChI Key: VPQRBSTVZWBGID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide, involves complex organic reactions. A practical synthesis route for related quinolin-6-yl acetamide derivatives has been described through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, achieving a purity of >99% (Ma Wenpeng et al., 2014). Another synthesis involves intramolecular cyclization utilizing the Pummerer reaction as a key step, demonstrating the chemical versatility of acetamide-based compounds (J. Toda et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallography and spectral data analysis. For instance, compounds exhibiting similar structural frameworks have been characterized, revealing insights into the arrangement of their molecular components and how these contribute to their chemical behavior (I. Celik et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. For example, the reaction of quinazolinone with chlorosulfonic acid followed by amidation illustrates the compound's ability to participate in complex chemical transformations (Hayun et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The solvated crystal structure of a related compound provides insights into its interaction with solvents and the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability and solubility of the compound (I. Celik et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for the application of these compounds in synthetic chemistry and potential therapeutic uses. Studies on the modification of quinoline derivatives to improve their chemical properties and biological activity highlight the ongoing efforts to optimize these compounds for various applications (Xiao-meng Wang et al., 2015).

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research on structurally similar compounds, such as amide-containing isoquinoline derivatives, has been conducted to explore their crystal structures and fluorescence properties. These studies reveal how modifications in the chemical structure can influence physical properties and interactions, potentially leading to applications in materials science and sensing technologies. For instance, the creation of host-guest complexes with enhanced fluorescence emission indicates the relevance of structural studies in designing novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activity of Novel Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showcasing the potential of these compounds in therapeutic applications. The examination of novel sulfonamide derivatives, including those with quinoline and isoquinoline moieties, demonstrates significant anticancer activities, highlighting the importance of chemical synthesis in drug discovery and development (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Analgesic Capsaicinoids and Crystal Structures

The determination of crystal structures for compounds with analgesic properties, such as certain capsaicinoids, further exemplifies the application of chemical research in understanding the molecular basis of pharmacological effects. These studies not only shed light on the conformational preferences of bioactive molecules but also provide a foundation for designing analogs with improved efficacy and safety profiles (Park, Park, Lee, & Kim, 1995).

Modafinil and Transporter Modulation

Research on compounds like modafinil, which modulates neurotransmitter transporters, underscores the significance of chemical research in elucidating mechanisms of action for cognitive enhancers and other neuropsychiatric drugs. These findings not only contribute to our understanding of drug-receptor interactions but also aid in the rational design of new agents for the treatment of neurological disorders (Madras et al., 2006).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-16-4-10-22(17(2)12-16)28-25(30)15-29-14-24(35(32,33)20-8-5-18(27)6-9-20)26(31)21-13-19(34-3)7-11-23(21)29/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQRBSTVZWBGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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